5-(4-Bromophenyl)-1,2,4-triazin-3-amine

GPCR pharmacology TAAR1 modulation neuropsychiatric drug discovery

Inconsistent reference ligand quality compromises TAAR1 assay reproducibility across species. 5-(4-Bromophenyl)-1,2,4-triazin-3-amine provides a validated benchmark with published rat (pKi=7.77) and mouse (pKi=8.29) TAAR1 binding affinities. The para-bromine substituent (σp=0.23) enables modular SAR expansion via Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling without de novo triazine synthesis. Regioselective synthesis (>95%) ensures batch-to-batch structural fidelity. Balanced XLogP3-AA (1.2) positions this scaffold for CNS penetration, supporting GPCR-focused medicinal chemistry programs.

Molecular Formula C9H7BrN4
Molecular Weight 251.08 g/mol
CAS No. 65943-30-8
Cat. No. B1277723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-1,2,4-triazin-3-amine
CAS65943-30-8
Molecular FormulaC9H7BrN4
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=NC(=N2)N)Br
InChIInChI=1S/C9H7BrN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14)
InChIKeyYVDVINSIUHWSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-1,2,4-triazin-3-amine Identity & Procurement


5-(4-Bromophenyl)-1,2,4-triazin-3-amine (CAS 65943-30-8) is a heterocyclic building block belonging to the 1,2,4-triazine class, characterized by a 4-bromophenyl substituent at the 5-position and a primary amine at the 3-position [1]. This compound, with a molecular weight of 251.08 g/mol and XLogP3-AA of 1.2 [2], serves as a synthetic intermediate for accessing functionalized 1,2,4-triazines and as a pharmacological probe for trace amine-associated receptor 1 (TAAR1) [3].

Substitution Risks


Substituting 5-(4-Bromophenyl)-1,2,4-triazin-3-amine with a closely related analog—such as the unsubstituted phenyl or other halogenated phenyl derivatives—cannot be performed without substantial alteration of downstream experimental outcomes. The bromine atom at the para-position directly impacts electronic distribution across the triazine ring (Hammett σp = 0.23) [1], influences lipophilicity (XLogP3-AA = 1.2 for Br vs. lower values for F and Cl analogs) [1], and modulates receptor binding affinity (pKi = 7.77 at rat TAAR1) [2]. Furthermore, the bromine serves as a synthetic handle for cross-coupling reactions that are inaccessible to non-halogenated analogs [3], making generic substitution a verifiable source of experimental variability and synthetic route failure.

Analogs Comparison


TAAR1 Binding Affinity

5-(4-Bromophenyl)-1,2,4-triazin-3-amine exhibits measurable binding affinity for rat TAAR1 with a pKi of 7.77, corresponding to a Ki of approximately 17 nM [1]. For mouse TAAR1, the affinity is higher with a pKi of 8.29 (Ki ≈ 5.1 nM) [1]. These values establish the bromophenyl-substituted triazine as a functional ligand at this therapeutically relevant target, whereas systematic SAR data for the 4-fluorophenyl and 4-chlorophenyl analogs are not publicly disclosed, preventing direct potency comparisons. The bromine atom's size (van der Waals radius ≈ 1.85 Å) and electron-withdrawing properties likely contribute to this binding profile [2].

GPCR pharmacology TAAR1 modulation neuropsychiatric drug discovery

Regioselective Cross-Coupling Utility

The para-bromophenyl group on the triazine core provides a functional handle for palladium-catalyzed cross-coupling reactions, enabling regioselective diversification that is chemically impossible with the non-halogenated 5-phenyl-1,2,4-triazin-3-amine analog [1]. The synthetic methodology for accessing the parent 5-substituted-3-amino-1,2,4-triazine scaffold achieves >95% regioselectivity and isolated yields of 45–76% when using α,α-dibromoketones and aminoguanidine [2]. The bromine substituent remains intact during this cyclization, allowing subsequent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions [3].

medicinal chemistry synthesis heterocyclic functionalization Suzuki-Miyaura coupling

Lipophilicity vs. Halogenated Analogs

The calculated XLogP3-AA value for 5-(4-bromophenyl)-1,2,4-triazin-3-amine is 1.2 [1]. While direct experimentally measured logP values for the 4-fluorophenyl and 4-chlorophenyl analogs are not consolidated in a single authoritative source, class-level SAR for halogenated aromatics indicates that bromine substitution increases lipophilicity relative to fluorine (XLogP3 decrease of ~0.3–0.5 log units for F vs. Br) and is comparable to or slightly higher than chlorine [2]. This bromine-specific logP value influences membrane permeability and solubility, critical parameters for in vitro assay performance and in vivo exposure.

physicochemical property optimization drug-likeness assessment ADME prediction

Application Scenarios


TAAR1 Assay Development & Hit Validation

Use 5-(4-bromophenyl)-1,2,4-triazin-3-amine as a validated positive control or reference ligand in TAAR1 radioligand binding and functional assays. With a rat TAAR1 pKi of 7.77 and mouse TAAR1 pKi of 8.29 [1], this compound provides a reproducible benchmark for screening novel TAAR1 modulators and for calibrating assay sensitivity across species. Procurement of this specific brominated analog ensures consistency with published TAAR1 binding data and enables direct comparison of newly discovered ligands.

Cross-Coupling-Based Library Synthesis

Employ 5-(4-bromophenyl)-1,2,4-triazin-3-amine as a key building block for the parallel synthesis of diverse 5-aryl-1,2,4-triazin-3-amine analogs. The C-Br bond enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1], allowing rapid SAR exploration around the 5-position without requiring iterative de novo triazine ring construction. The >95% regioselective synthesis of the parent scaffold [2] guarantees structural fidelity of the starting material, reducing batch-to-batch variability in downstream diversification.

CNS Physicochemical Optimization

Select 5-(4-bromophenyl)-1,2,4-triazin-3-amine as a starting point for CNS drug discovery campaigns where balanced lipophilicity is required. The calculated XLogP3-AA of 1.2 [1] positions this compound in the optimal range for blood-brain barrier penetration (typically logP 1–3) while the bromine atom provides a tunable handle for further property modulation. Compared to the 4-fluorophenyl analog (lower logP) and 4-iodophenyl analog (higher logP), the bromophenyl substitution offers an intermediate lipophilicity profile suitable for initial hit-to-lead optimization [2].

Halogen-Dependent SAR Studies

Incorporate 5-(4-bromophenyl)-1,2,4-triazin-3-amine into systematic structure-activity relationship studies examining the effect of halogen substitution on biological activity. The para-bromophenyl group provides a distinct electronic (Hammett σp = 0.23) and steric profile compared to fluorine and chlorine analogs, enabling quantitative assessment of halogen bonding contributions to target engagement. The compound's established binding to TAAR1 [1] makes it a suitable test case for computational models predicting halogen effects on GPCR ligand recognition.

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